16-epi-Pyrojesaconitine
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Overview
Description
16-epi-Pyrojesaconitine is a pyro-type alkaloid derived from the Aconitum species. It is known for its potent analgesic properties, although its activity is lower than that of its parent alkaloids such as aconitine, mesaconitine, hypaconitine, and jesaconitine . This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and biological activities.
Preparation Methods
The preparation of 16-epi-Pyrojesaconitine involves the hydrolysis of aconitine. This process can be carried out using high-performance liquid chromatography-mass spectrometry (HPLC-MSn) combined with quantum chemical calculations . The hydrolysis typically involves heating aconitine in water, which leads to the formation of various hydrolysis products, including this compound
Chemical Reactions Analysis
16-epi-Pyrojesaconitine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
16-epi-Pyrojesaconitine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the reactivity and properties of pyro-type alkaloids. In biology, it is investigated for its potential analgesic and anti-inflammatory properties . In medicine, it is studied for its potential use in pain management and as a lead compound for the development of new analgesic drugs . Additionally, its unique structure makes it a valuable compound for structural and mechanistic studies in medicinal chemistry.
Mechanism of Action
The mechanism of action of 16-epi-Pyrojesaconitine involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its analgesic effects by binding to and modulating the activity of certain ion channels and receptors involved in pain signaling . The exact molecular targets and pathways are still under investigation, but it is known that the compound can affect the central nervous system and modulate pain perception.
Comparison with Similar Compounds
16-epi-Pyrojesaconitine is similar to other pyro-type alkaloids such as pyrojesaconitine, aconitine, mesaconitine, hypaconitine, and jesaconitine . it is unique in its specific structural configuration, which gives it distinct biological activities. Compared to its parent alkaloids, this compound has a lower analgesic activity but still retains significant biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C33H45NO10 |
---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S,8S,13R,14R,17S)-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-7-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H45NO10/c1-7-34-14-31(15-39-2)19(35)12-20(41-4)33-18-13-32(38)28(44-30(37)16-8-10-17(40-3)11-9-16)21(18)22(24(36)29(32)43-6)23(27(33)34)25(42-5)26(31)33/h8-11,18-23,25-29,35,38H,7,12-15H2,1-6H3/t18-,19-,20?,21+,22+,23?,25?,26-,27?,28-,29-,31+,32-,33?/m1/s1 |
InChI Key |
QMGHUXIUNPVSHV-YJRZMURVSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](CC(C34[C@@H]2C(C(C31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@@H](C5=O)OC)O)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5=O)OC)O)OC)OC)O)COC |
Origin of Product |
United States |
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